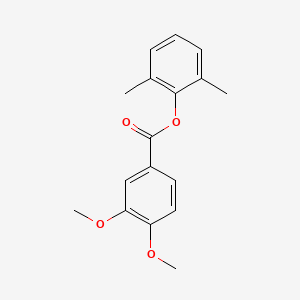

2,6-dimethylphenyl 3,4-dimethoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2,6-dimethylphenyl 3,4-dimethoxybenzoate-related compounds has been reported in the literature. For example, Shi et al. (2015) synthesized novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks under hydrothermal conditions, which show selective sensitivity to benzaldehyde-based derivatives (Shi et al., 2015). Although not directly 2,6-dimethylphenyl 3,4-dimethoxybenzoate, this work provides insights into complex synthesis involving dimethylphenyl components.

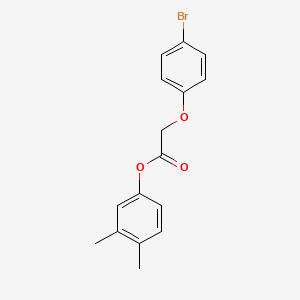

Molecular Structure Analysis

Molecular structure analysis has been carried out for related compounds. For instance, investigations on the crystal structure of novel compounds related to 2,6-dimethylphenyl 3,4-dimethoxybenzoate have been reported, providing insights into their structural parameters and stability through computational methods (Yılmaz et al., 2020).

Chemical Reactions and Properties

Chemical reactions and properties of related compounds have been extensively studied. The oxidation of 2,6-dimethylphenyl phenyl ether, a model compound for poly(2,6-dimethyl-1,4-phenylene oxide), has been explored, highlighting the formation of various products and proposing mechanisms for thermal and photochemical aging (Jerussi, 1971).

Physical Properties Analysis

Physical properties such as crystalline forms and polymorphism have been identified in compounds similar to 2,6-dimethylphenyl 3,4-dimethoxybenzoate. For example, a new crystalline form of 2,6-dimethoxybenzoic acid, related to the compound of interest, has been discovered, showcasing different molecular conformations and hydrogen bonding patterns (Portalone, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, hyperpolarizability, and molecular electrostatic potential, have been analyzed for compounds with structures akin to 2,6-dimethylphenyl 3,4-dimethoxybenzoate. Studies like those by Kumar et al. (2014) have synthesized and characterized compounds, offering insights into their stability, charge transfer, and interaction mechanisms (Kumar et al., 2014).

Scientific Research Applications

Luminescence Sensing

A study on dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks revealed that these compounds exhibit selective sensitivity to benzaldehyde-based derivatives through characteristic sharp emission bands, making them potential fluorescence sensors for these chemicals (Shi et al., 2015).

Advanced Ligand Chemistry

Research into sterically congested phosphite ligands, including analysis of unprecedented eight-bond 31P,31P coupling, demonstrates the intricate interactions and potential applications in ligand chemistry for complex formation and catalysis (Pastor et al., 1993).

Organometallic Complexes and Catalysis

N-heterocyclic carbenes, including derivatives of 2,6-dimethylphenyl, have been explored for their electron-donating properties in Grubbs II complexes, highlighting their significance in catalytic processes and organometallic chemistry (Leuthäuber et al., 2008).

Synthesis of New Benzofuro Derivatives

The synthesis of new benzofuro derivatives from 2,4-dimethylphenoxy propionic acid showcases the potential for creating novel organic compounds with specific structural features, which could have applications in medicinal chemistry and materials science (Hogale et al., 1995).

DFT and TD-DFT/PCM Calculations for Molecular Structure

Detailed DFT and TD-DFT/PCM calculations on certain dimethylphenyl derivatives provide insights into their molecular structure, spectroscopic characterization, and potential applications in the design of materials with specific electronic and optical properties (Wazzan et al., 2016).

Silver(I), Gold(I), and Gold(III) Complexes Synthesis

The synthesis and characterization of IPr(Me)-containing silver(I), gold(I), and gold(III) complexes open new avenues for research into precious metal complexes with potential applications in catalysis and materials science (Gaillard et al., 2009).

properties

IUPAC Name |

(2,6-dimethylphenyl) 3,4-dimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-11-6-5-7-12(2)16(11)21-17(18)13-8-9-14(19-3)15(10-13)20-4/h5-10H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVPYENAEZQAGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC(=O)C2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethylphenyl 3,4-dimethoxybenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-N-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5547987.png)

![4-chloro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5548000.png)

![8-(2-amino-6-methyl-4-pyrimidinyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5548006.png)

![4,5-dimethyl-6-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrimidine](/img/structure/B5548010.png)

![5-(2-chlorophenyl)-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-2-furamide](/img/structure/B5548024.png)

![4-[(2-methyl-5-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5548051.png)

![5-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-furamide](/img/structure/B5548057.png)

![4-{[3-(benzyloxy)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5548062.png)

![4-[(3-bromobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5548072.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[(2-methylphenyl)thio]acetamide hydrochloride](/img/structure/B5548073.png)